Methyl 2-formyl-5-methoxybenzoate
Overview
Description
Methyl 2-formyl-5-methoxybenzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a methoxy group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-5-methoxybenzoate can be synthesized through several methods. One common method involves the formylation of methyl 2-methoxybenzoate using hexamethylenetetramine and methanesulfonic acid in a Duff reaction . Another method involves the methylation of 2-formylbenzoic acid using dimethyl sulfate and potassium carbonate in the presence of acetone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The Duff reaction is often preferred due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-methoxy-5-carboxybenzoic acid.
Reduction: 2-methoxy-5-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-formyl-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-formyl-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of different products that exert biological effects. The methoxy group can influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formyl-2-methoxybenzoate: Similar structure but with different positions of the formyl and methoxy groups.
Methyl 2-methoxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 2-formylbenzoate: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
Methyl 2-formyl-5-methoxybenzoate is unique due to the specific positions of the formyl and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .
Biological Activity
Methyl 2-formyl-5-methoxybenzoate, a compound with the chemical formula C10H10O4, has garnered attention for its diverse biological activities and potential applications in pharmacology. This article delves into its biological properties, mechanisms of action, synthesis, and relevant case studies.
This compound is characterized by its formyl group (–CHO) and methoxy group (–OCH3), which significantly influence its reactivity and biological interactions. The compound can be synthesized through various methods involving the reaction of methoxybenzoic acid derivatives with appropriate reagents.
Common synthetic pathways include:
- Oxidation : Converting methoxybenzoic acids to their corresponding aldehydes.
- Reduction : Transforming the aldehyde to alcohol derivatives.
- Substitution Reactions : Generating various substituted benzoates depending on the nucleophiles used.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have demonstrated that its derivatives can inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a derivative of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli in laboratory tests .
Anti-inflammatory Effects
Research indicates that this compound also possesses anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various experimental models.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. The specific pathways affected by this compound are still under investigation, but its potential as a precursor for synthesizing more potent anticancer agents is promising.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The formyl group can participate in nucleophilic attacks, leading to the formation of reactive intermediates that may interact with proteins or nucleic acids. The methoxy group enhances solubility and may influence the compound's binding affinity to biological macromolecules.
Case Studies
- Antimicrobial Activity Assessment : In a study assessing various methoxy-substituted benzoates, this compound was found to exhibit significant antimicrobial effects against a panel of pathogens. The Minimum Inhibitory Concentrations (MICs) were determined, revealing effective concentrations comparable to standard antibiotics .
- Anti-inflammatory Mechanism Exploration : A research team investigated the anti-inflammatory effects of this compound in an animal model of acute inflammation. The results indicated a marked reduction in edema and pro-inflammatory cytokine levels, suggesting its potential utility in treating inflammatory diseases.
- Anticancer Activity Study : In vitro studies on cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. This study highlighted its potential as a lead compound for developing new anticancer therapies.
Comparative Analysis with Related Compounds
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | High | Moderate | Promising |
Methyl 4-methoxybenzoate | Moderate | Low | Low |
Methyl 3-formyl-4-hydroxybenzoate | High | High | Moderate |
Properties
IUPAC Name |
methyl 2-formyl-5-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIQGLSIXZFUCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77620-05-4 | |
Record name | methyl 2-formyl-5-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.